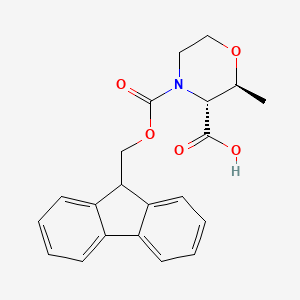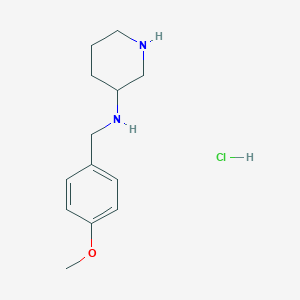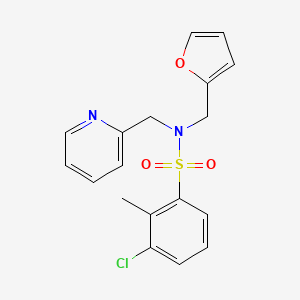
2-(1-(2-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine derivatives are important in medicinal chemistry and drug design . They are used as scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .科学的研究の応用
Antibacterial and Antimicrobial Properties
The 2-azetidinone ring system is a fundamental structural feature of β-lactam antibiotics, including penicillins and cephalosporins. These antibiotics have been widely used to treat bacterial infections. Researchers have investigated the antibacterial and antimicrobial properties of derivatives containing the 2-azetidinone moiety, including our compound of interest. Understanding its interactions with bacterial targets and potential mechanisms of action is crucial for developing novel antibacterial agents .
Anticancer Activity
The unique chemical scaffold of 2-azetidinones has also attracted attention in cancer research. Scientists have explored the potential of this compound as an anticancer agent. Investigations include its effects on cancer cell proliferation, apoptosis, and cell cycle regulation. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
Drug Delivery Systems
The 2-azetidinone ring can serve as a versatile platform for drug delivery. Researchers have functionalized this scaffold to encapsulate and release therapeutic agents selectively. By modifying substituents at N-1 and C-4 positions, scientists aim to enhance drug stability, bioavailability, and targeted delivery. Such systems hold promise for personalized medicine and improving treatment outcomes .
Catalysis and Green Synthesis
The synthesis of 2-azetidinones using catalytic methods has gained attention. Notably, molecular iodine has been employed as a Lewis acid catalyst in the green and practical synthesis of 3-pyrrole-substituted 2-azetidinones. Microwave irradiation further accelerates the reaction, resulting in excellent yields. Researchers continue to explore variations of this methodology for efficient and sustainable synthesis .
Metal Ion Recovery
Interestingly, a derivative of our compound, 2,6-bis(4-methoxybenzoyl)-diaminopyridine, has been applied for the recovery of noble metal ions (such as Au(III), Ag(I), Pd(II), and Pt(II)) from aqueous solutions. Both dynamic (solvent extraction) and static (polymer membranes) separation processes have been investigated. This application highlights the compound’s potential in environmental and analytical chemistry .
Optically Pure Compounds
Researchers have successfully synthesized optically pure 3-pyrrole-substituted 2-azetidinones using the described methodology. These enantiomerically pure compounds find applications in asymmetric synthesis, chiral ligands, and pharmaceuticals. Their stereochemistry plays a crucial role in interactions with biological receptors and enzymes .
将来の方向性
特性
IUPAC Name |
2-[1-(2-methoxybenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-16-9-5-4-8-15(16)17(22)20-10-12(11-20)21-18(23)13-6-2-3-7-14(13)19(21)24/h2-5,8-9,12-14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPUILZSJZJCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)


![Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2832111.png)
![methyl 5-(((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2832112.png)
![Ethyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2832114.png)
![Methyl 2-amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2832117.png)

![6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2832120.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2832124.png)

